molecular formula C14H20N4O B14101110 N-((dimethylamino)methylene)-4-phenylpiperazine-1-carboxamide

N-((dimethylamino)methylene)-4-phenylpiperazine-1-carboxamide

Cat. No.: B14101110
M. Wt: 260.33 g/mol
InChI Key: XKWAITIWPHKXTF-UHFFFAOYSA-N
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Description

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide typically involves the condensation reaction between a piperazine derivative and a dimethylamino-substituted aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and phenyl-substituted carboxamides, such as:

Uniqueness

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-(dimethylaminomethylidene)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C14H20N4O/c1-16(2)12-15-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

XKWAITIWPHKXTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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